SD 1008

Übersicht

Beschreibung

Synthesis Analysis

SD 1008 is a potent JAK inhibitor. It inhibits tyrosyl phosphorylation of STAT3, JAK2, and Src . It is also known to enhance apoptosis induced by Paclitaxel in ovarian cancer cells by directly blocking the JAK-STAT3 signaling pathway .Chemical Reactions Analysis

This compound is a potent JAK inhibitor. It inhibits tyrosyl phosphorylation of STAT3, JAK2, and Src . It also reduces STAT3-dependent luciferase activity .Physical And Chemical Properties Analysis

This compound is a low-carbon steel type with enough manganese and phosphorus to be considered a low-alloy steel . It has excellent weldability with various commercial welding methods and is quickly soldering .Wissenschaftliche Forschungsanwendungen

Hemmung des JAK2/STAT3-Signalwegs

SD 1008 wirkt als Inhibitor des JAK2/STAT3-Signalwegs. Dieser Weg ist entscheidend für verschiedene zelluläre Prozesse, einschließlich Zellwachstum, -überleben und -differenzierung. Durch die Hemmung dieses Wegs kann this compound die Aktivierung von STAT3, JAK2 und Src verhindern, die häufig mit onkogenen Prozessen assoziiert sind. Dies macht es zu einem potenziellen therapeutischen Wirkstoff bei der Krebsbehandlung, insbesondere bei Tumoren, in denen dieser Weg konstitutiv aktiv ist .

Induktion der Apoptose in Krebszellen

Die Verbindung hat sich als Induktor der Apoptose in Zelllinien gezeigt, die konstitutiv aktiv tyrosinphosphoryliertes STAT3 exprimieren. Apoptose, oder programmierter Zelltod, ist ein Mechanismus, der in der Krebstherapie genutzt werden kann, um Krebszellen selektiv zu töten. Die Fähigkeit von this compound, die Apoptose zu induzieren, macht es zu einem Kandidaten für eine Kombinationstherapie mit anderen Chemotherapeutika, um deren Wirksamkeit zu verbessern .

Steigerung der Chemotherapiesensitivität

Untersuchungen zeigen, dass this compound die Empfindlichkeit von Krebszellen gegenüber der Chemotherapie erhöhen kann. Durch die Hemmung des JAK2/STAT3-Signalwegs kann es potenziell Resistenzmechanismen überwinden, die Krebszellen gegenüber Chemotherapeutika entwickeln, wodurch die Gesamtergebnisse der Behandlung verbessert werden .

In Vivo

In vivo studies have been conducted to evaluate the effects of SD 1008 on various diseases, such as cancer, inflammation, and neurological disorders. The compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, this compound has been found to modulate various biological pathways and processes.

In Vitro

In vitro studies have been conducted to evaluate the effects of SD 1008 on various cell types. The compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, this compound has been found to modulate various biological pathways and processes.

Wirkmechanismus

Target of Action

SD-1008, also known as (1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester, primarily targets the JAK2/STAT3 signaling pathway . This pathway plays a crucial role in cell survival, proliferation, and apoptosis .

Mode of Action

SD-1008 inhibits the activation of STAT3, JAK2, and Src . It blocks the tyrosyl phosphorylation of these proteins, thereby disrupting their normal function .

Biochemical Pathways

The JAK2/STAT3 pathway is a key biochemical pathway affected by SD-1008 . By inhibiting this pathway, SD-1008 disrupts the normal cell signaling processes, leading to changes in cell behavior .

Result of Action

SD-1008 induces apoptosis in cell lines expressing constitutively active tyrosine-phosphorylated STAT3 . It also enhances apoptosis induced by Paclitaxel in ovarian cancer cells . This suggests that SD-1008 could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Biologische Aktivität

SD 1008 has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, the compound has been found to modulate various biological pathways and processes.

Biochemical and Physiological Effects

This compound has been found to have a wide range of biochemical and physiological effects. The compound has been found to modulate various signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth, differentiation, and survival. In addition, this compound has been found to modulate the expression of various genes involved in inflammation, cell cycle progression, and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

The use of SD 1008 in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively stable and can be used in a variety of experimental conditions. Additionally, this compound is relatively inexpensive and can be easily obtained. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not very soluble in water and therefore may not be suitable for certain experiments.

Zukünftige Richtungen

The potential therapeutic applications of SD 1008 are vast and the compound has been studied extensively for its ability to modulate various biological pathways and processes. Future research should focus on the development of new and improved delivery systems for this compound, as well as the development of new therapeutic applications for the compound. Additionally, further research should focus on the exploration of the molecular mechanisms of action of this compound and its effects on various cell types. Additionally, future research should focus on the development of new and improved assays for the study of this compound and its effects on various diseases. Finally, further research should focus on the development of new and improved methods for the synthesis of this compound.

Synthesemethoden

SD 1008 is a synthetic compound that was developed through a combination of chemical synthesis and biochemical engineering. The synthesis of this compound involves the use of several reagents and catalysts, such as sodium hydroxide, sulfuric acid, and acetic acid. The synthesis of this compound is based on the synthesis of sildenafil, which is a phosphodiesterase inhibitor used to treat erectile dysfunction.

Biochemische Analyse

Biochemical Properties

SD 1008 plays a significant role in biochemical reactions. It inhibits the tyrosyl phosphorylation of STAT3, JAK2, and Src . This interaction with these enzymes and proteins affects various biochemical reactions and pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It reduces STAT3-dependent luciferase activity . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its direct inhibition of the JAK-STAT3 signaling pathway . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the JAK-STAT3 signaling pathway

Eigenschaften

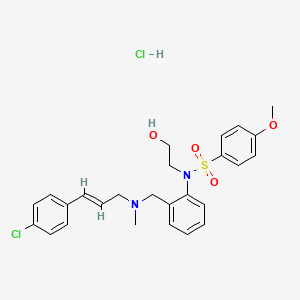

IUPAC Name |

dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)14-12-8-9-13(20)16(15(14)18(22)24-2)19(12)10-11-6-4-3-5-7-11/h3-9,12,14-16H,10H2,1-2H3/t12-,14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZQFEIRZQYUJQ-MIGQKNRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2C=CC(=O)C(C1C(=O)OC)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2C=CC(=O)[C@@H]([C@@H]1C(=O)OC)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113978 | |

| Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

960201-81-4 | |

| Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960201-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of SD-1008?

A: SD-1008 functions as a Janus kinase 2 (JAK2) inhibitor. [] It directly interacts with JAK2, hindering its autophosphorylation, a crucial step in the JAK-STAT signaling pathway. [] This pathway plays a significant role in cell survival and proliferation, particularly in various cancers.

Q2: How does SD-1008 impact downstream signaling after inhibiting JAK2?

A: By inhibiting JAK2, SD-1008 effectively reduces the phosphorylation of STAT3, a key downstream target of JAK2. [] This, in turn, leads to decreased levels of STAT3-dependent proteins like Bcl-XL and survivin, which are known to promote cell survival. [] Consequently, SD-1008 induces apoptosis (programmed cell death) in cancer cells. []

Q3: Has SD-1008 demonstrated any synergistic effects with existing cancer treatments?

A: Research indicates that SD-1008 can enhance the apoptotic effect of paclitaxel, a chemotherapy drug, in ovarian cancer cells. [] This suggests a potential for combination therapies utilizing SD-1008 to increase the efficacy of existing cancer treatments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

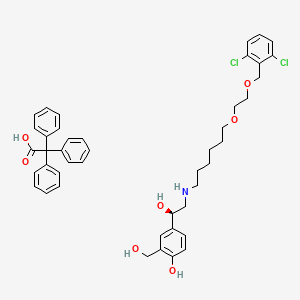

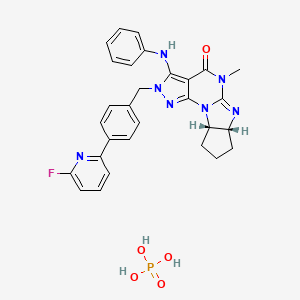

![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)

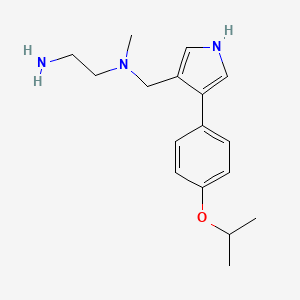

![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)

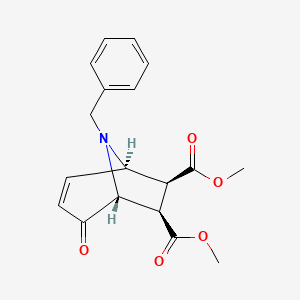

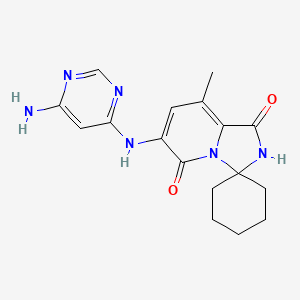

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

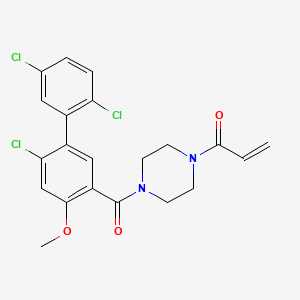

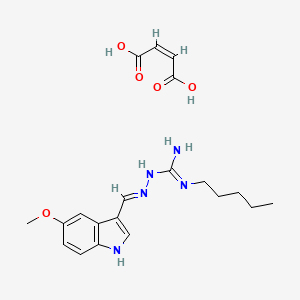

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)

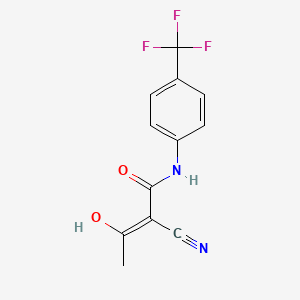

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)